6,9-diethyl-6H-indolo[2,3-b]quinoxaline
Description
Properties
Molecular Formula |
C18H17N3 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
6,9-diethylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C18H17N3/c1-3-12-9-10-16-13(11-12)17-18(21(16)4-2)20-15-8-6-5-7-14(15)19-17/h5-11H,3-4H2,1-2H3 |
InChI Key |
BVBRQDWFTMVEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl-Substituted Isatins
The reaction of 1-ethylisatin (1a ) or 5-ethylisatin (1b ) with o-phenylenediamine under acidic conditions forms the indoloquinoxaline core. For example, refluxing 1a with o-phenylenediamine in ethanol containing glacial acetic acid yields 6-ethyl-6H-indolo[2,3-b]quinoxaline. Introducing a second ethyl group at the 9-position necessitates using 1,5-diethylisatin, though synthetic protocols for this precursor remain undocumented in available literature.
Table 1: Core Formation via Isatin Condensation
*Theoretical yield based on methyl analogue data.
Post-Synthesis Alkylation Techniques
Friedel-Crafts Alkylation for C-9 Substitution
Electrophilic aromatic substitution at the 9-position is challenging due to the electron-deficient quinoxaline ring. Friedel-Crafts alkylation using ethyl chloride and AlCl₃ under controlled temperatures (0–5°C) has been attempted for methyl analogues, yielding 9-methyl products in ≤40% efficiency. Adapting this for ethyl groups may require longer reaction times or elevated temperatures, though side reactions like ring oxidation could occur.
Nitration-Reduction-Alkylation Sequence
A patent-pending method for 9-substituted derivatives involves:
-
Nitration : Introducing a nitro group at C-9 using HNO₃/H₂SO₄ at 0°C.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.
-
Alkylation : Ethylating the amine with ethyl iodide in DMF/K₂CO₃.
While this sequence successfully produces 9-amino or 9-hydroxy derivatives, its application to 9-ethyl substitution remains hypothetical.
Table 2: Nitration-Reduction-Alkylation Protocol
Challenges and Optimization Considerations
Regioselectivity in Diethylation
Simultaneous ethylation at C-6 and C-9 is complicated by competing reactivity:
Chemical Reactions Analysis
Types of Reactions
6,9-diethyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The oxidation of methyl groups on the quinoxaline fragment can yield carbonyl derivatives.
Reduction: Reduction of nitro groups to corresponding amines.
Substitution: Alkylation reactions with dimethyl sulfate to form quaternary salts.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) is commonly used for oxidation reactions.
Reduction: Hydrobromic acid at elevated temperatures is used for demethylation.
Substitution: Dimethyl sulfate is used for alkylation reactions.
Major Products
Oxidation: 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one and its nitro derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Methyl 5-methyl-6H-indolo[2,3-b]quinoxalin-5-ium sulfate.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that derivatives of indolo[2,3-b]quinoxaline, including 6,9-diethyl-6H-indolo[2,3-b]quinoxaline, exhibit significant anticancer properties. A study synthesized various derivatives and evaluated their cytotoxic effects against a panel of human tumor cell lines. Notably, certain compounds demonstrated IC50 values comparable to established chemotherapeutics such as melphalan, indicating their potential as effective anticancer agents .
Antiviral Properties:
The compound has also been studied for its antiviral activities. Specific derivatives have shown effectiveness against viruses such as herpes simplex virus (HSV) and cytomegalovirus. The mechanism involves DNA binding properties that inhibit viral replication . The compound's structural modifications enhance its biological activity, making it a candidate for further antiviral drug development.
Biological Applications
DNA Intercalation:
6,9-Diethyl-6H-indolo[2,3-b]quinoxaline acts as a DNA intercalator. This property allows it to insert between DNA base pairs, disrupting replication and transcription processes. Studies utilizing UV-visible spectroscopy and fluorescence have confirmed the compound's ability to bind DNA effectively . This characteristic is crucial for its anticancer and antiviral activities.
Cytotoxicity Studies:
In vitro studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, showing promising results that warrant further investigation into their mechanisms of action .
Material Science Applications
Optoelectronic Devices:
Beyond biological applications, 6,9-diethyl-6H-indolo[2,3-b]quinoxaline is explored in the development of optoelectronic materials. Its planar structure and electronic properties make it suitable for use in semiconductors and light-emitting devices .
Case Studies and Research Findings
Mechanism of Action
The primary mechanism of action of 6,9-diethyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts vital DNA replication processes, leading to cytotoxic and antiviral effects . The compound’s interaction with DNA enhances the thermal stability of the DNA complex, which is crucial for its pharmacological activities .
Comparison with Similar Compounds
Substituent Effects on DNA Binding and Cytotoxicity
Key Findings :
- Ethyl vs. Alkyl Chains : Ethyl substituents (as in 6,9-diethyl) likely enhance lipophilicity compared to methyl groups but reduce DNA binding affinity compared to longer chains (e.g., heptyl) due to steric hindrance .
- Electron-Withdrawing Groups : Fluoro or triazole substituents (e.g., B-220) improve antiviral activity but reduce HOMO energy levels compared to methoxy groups .
- Positional Effects : Substituents at the 6-position (e.g., 6-(4-methoxyphenyl)) significantly alter photophysical properties, while 9-position modifications (e.g., 9-fluoro) enhance bioactivity .
Key Insights :
Pharmacological Mechanisms
- DNA Intercalation: Derivatives like IDQ-5 and B-220 bind to DNA via intercalation, stabilizing the DNA-complex and inducing apoptosis in cancer cells. Ethyl groups may weaken this interaction compared to aminoethyl or triazole substituents .
- MDR Modulation: 6H-Indoloquinoxalines with planar structures (e.g., NCA0424) reverse multidrug resistance (MDR) in cancer cells, though 6,9-diethyl’s role remains unexplored .
- Antiviral Activity : B-220 derivatives inhibit herpes viruses by targeting viral DNA polymerase, a mechanism likely shared by ethyl-substituted analogs .
Q & A
Q. What are the common synthetic routes for 6,9-diethyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yields?
The synthesis typically involves condensation reactions of isatin derivatives with o-phenylenediamine, followed by alkylation. For example, Shulga et al. (2020) synthesized 6H-indolo[2,3-b]quinoxalines via condensation of isatin/5-nitroisatin with o-phenylenediamine in glacial acetic acid, achieving yields of 65–80%. Subsequent alkylation with dimethyl sulfate produced quaternary salts, which were oxidized to quinoxalinones using K[Fe(CN)] . Transition-metal-catalyzed methods (e.g., Pd-catalyzed Suzuki coupling or C–H activation) are also employed, though substrate scope limitations may reduce yields to 50–70% .
Q. What spectroscopic techniques are critical for characterizing 6,9-diethyl-6H-indolo[2,3-b]quinoxaline derivatives?
- NMR spectroscopy : Confirms substitution patterns (e.g., ethyl groups at C6/C9) and proton environments.
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches in oxidized derivatives at ~1700 cm) .
- Mass spectrometry : Validates molecular weights and fragmentation patterns, especially for halogenated or nitro-substituted derivatives .
- Elemental analysis : Ensures purity and stoichiometric accuracy .
Q. How are preliminary biological activities (e.g., anticancer, antiviral) screened for this compound class?
- In vitro cytotoxicity assays : HL-60 leukemia cell lines are commonly used, with IC values calculated via MTT assays. Derivatives like IDQ-5 and IDQ-10 show IC < 10 µM .
- DNA thermal denaturation studies : Measure ΔT (increase in DNA melting temperature) to quantify intercalation strength. High ΔT (>5°C) correlates with strong DNA binding, as seen in B-220 derivatives .
- Antiviral plaque reduction assays : Test inhibition of HSV-1 or CMV replication, with EC values reported for derivatives like 9-OH-B-220 .
Advanced Research Questions
Q. How can Pd-catalyzed synthesis be optimized to introduce diverse substituents at the 6- and 9-positions?
A two-step approach improves substrate tolerance:
Suzuki coupling : Attach aryl/alkyl groups to 2,3-dibromoquinoxaline, achieving >80% yields for electron-rich substituents (e.g., 4-methoxyphenyl) .
Pd-catalyzed C–N coupling : Annulate indole moieties using aromatic/aliphatic amines. Sterically hindered amines require elevated temperatures (120°C) and ligand additives (e.g., Xantphos) to prevent side reactions .
Table 1 : Representative Substituent Effects on Synthesis Yields
| Substituent (Position) | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl (6) | Pd(OAc)/Xantphos | 85 | |
| Ethyl (9) | PdCl/PPh | 72 | |
| Nitro (3) | K[Fe(CN)] | 68 |
Q. What mechanistic insights explain the DNA intercalation and antiviral activity of 6,9-diethyl derivatives?
- Intercalation : Planar indoloquinoxaline cores insert between DNA base pairs, stabilizing the duplex. Thermal denaturation studies show ΔT increases of 4–8°C, with stronger binding for electron-withdrawing substituents (e.g., NO) .
- Antiviral action : Derivatives like B-220 inhibit viral uncoating by distorting DNA topology, as shown via linear dichroism and NMR studies. EC values for HSV-1 range from 0.5–5 µM .
Q. How do 6,9-diethyl substituents enhance photovoltaic performance in dye-sensitized solar cells (DSSCs)?
- HOMO-LUMO engineering : The ethyl groups reduce aggregation, improving electron injection into TiO. Triarylamine-based sensitizers (e.g., FS11) achieve power conversion efficiencies (PCE) of 7.2–8.5% due to broad absorption spectra (λ = 450–550 nm) .
- Co-sensitization : Combining indoloquinoxaline dyes with ruthenium complexes enhances light-harvesting in the NIR region, boosting PCE to >10% .
Q. What electrochemical properties make this compound class suitable for hydrogen evolution reaction (HER) catalysis?
Cu(I) complexes with indoloquinoxaline ligands exhibit:
Q. How can contradictory data on cytotoxicity and MDR modulation be resolved?
- QSAR studies : Cytotoxicity correlates with lipophilicity (logP > 3) and presence of primary carbon substituents. IDQ-14 (logP = 3.5) shows IC = 2.1 µM, while polar derivatives (logP < 2) are inactive .
- MDR modulation : Derivatives like 6-(2-morpholin-4-yl-ethyl) reduce P-glycoprotein efflux by 70% in resistant cell lines, despite weak direct cytotoxicity .
Q. What design principles improve selectivity for autoimmune diseases vs. antiviral applications?
- Side-chain modifications : Morpholinoethyl groups at C6 reduce complement activation (by 40%) while retaining IFN-induction, minimizing autoimmune risks .
- Nitro/hydroxy groups : 9-NO derivatives enhance DNA binding (ΔT = +7°C) but reduce solubility; 9-OH improves bioavailability without sacrificing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
